6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-bromobenzylthio and 2-methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-bromobenzylthio group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromobenzylthio group or other parts of the molecule.
Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified benzylthio derivatives.
Substitution products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activity.
Pyrido[4,3-d]pyrimidines: These compounds have similar bicyclic systems and are used in the synthesis of various derivatives.
Uniqueness
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in pharmacological research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzyl thio derivatives with 2-methoxyphenyl and pyrazolo-pyrimidine precursors. The general synthetic pathway includes:
- Preparation of Thioether : The thioether moiety is introduced via nucleophilic substitution reactions.
- Cyclization : The pyrazolo-pyrimidine framework is formed through cyclization reactions involving appropriate precursors.
- Purification : The final product is purified using techniques such as column chromatography.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that the compound may possess anti-inflammatory properties . This is particularly relevant for conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored against various bacterial strains and fungi. Compounds similar to the target compound have shown promising results against E. coli and Aspergillus niger, with effective concentrations significantly inhibiting microbial growth .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can potentially alleviate symptoms associated with inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- A study on a series of substituted pyrazoles revealed their effectiveness as MAO-B inhibitors, demonstrating significant analgesic effects comparable to standard treatments .
- Another investigation highlighted the anticancer efficacy of related compounds against multiple cancer cell lines, reinforcing the potential therapeutic applications of pyrazolo derivatives .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-26-16-5-3-2-4-15(16)24-17-14(10-21-24)18(25)23-19(22-17)27-11-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMDLXVTOMRBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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